5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused imidazo-pyrimidine ring system with an oxolane substituent
Preparation Methods
The synthesis of 5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization, can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which 5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exerts its effects involves interactions with specific molecular targets. For example, it may inhibit viral replication by substituting itself for thymidine in viral DNA, thereby disrupting the synthesis of viral DNA . This mechanism is similar to that of other pyrimidine analogs, which inhibit enzymes like thymidylate phosphorylase and viral DNA polymerases .
Comparison with Similar Compounds
5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Idoxuridine: A pyrimidine analog used as an antiviral agent.
Thymidine: A naturally occurring nucleoside involved in DNA synthesis.
Uridine: Another nucleoside that plays a role in RNA synthesis. The uniqueness of this compound lies in its specific ring structure and substituent, which confer distinct chemical and biological properties.
Biological Activity
5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound characterized by its unique bicyclic structure that integrates an imidazole and a pyrimidine ring. The presence of an oxolane (tetrahydrofuran) substituent at the 5-position enhances its chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C11H15N3O
- Molecular Weight : Approximately 189.23 g/mol
- CAS Number : 1695089-00-9
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that compounds within the imidazo[1,2-a]pyrimidine class can inhibit various cancer cell lines. For instance, derivatives of this compound have demonstrated significant cytotoxic effects against MCF-7 breast cancer cells with IC50 values indicating effective inhibition of cell proliferation .
- A comparative study revealed that certain derivatives exhibited even higher potency than established anticancer drugs like celecoxib .
- Anti-inflammatory Properties :
-
Antimicrobial Activity :
- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. Further research is needed to elucidate the mechanisms behind this activity.
Structure-Activity Relationship (SAR)
The unique structure of this compound allows for modifications that can enhance its biological activities. The presence of different substituents at various positions can significantly affect its binding affinity to biological targets:
Compound Name | Structure | Unique Features |
---|---|---|
4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidine | Structure | Known for strong kinase inhibition properties. |
7-(Oxolan-2-yl)-5H-imidazo[1,2-a]pyrimidine | Structure | Exhibits similar biological activities but different substitution patterns. |
5-(Thiazolyl)-imidazo[1,2-a]pyrimidine | Structure | Displays distinct antimicrobial properties compared to oxolane derivatives. |
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives of imidazo[1,2-a]pyrimidines and evaluating their biological activities:
-
In Vitro Studies :
- A study published in PubMed evaluated the cytotoxic effects of synthesized compounds on MCF-7 breast cancer cells and reported considerable inhibitory results across several derivatives .
- Another study highlighted the in vitro anti-nociceptive activity of imidazo[1,2-a]pyrimidine derivatives using a writing reflex test in animal models .
- In Vivo Studies :
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-(oxolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H15N3O/c1-2-9(14-7-1)8-3-4-11-10-12-5-6-13(8)10/h5-6,8-9H,1-4,7H2,(H,11,12) |
InChI Key |
HWSVFEKQCLLUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2CCNC3=NC=CN23 |
Origin of Product |
United States |
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